molecular formula C24H32N2O12S B12809379 p,p'-Sulfonyldianiline-N,N'-digalactoside CAS No. 1329-37-9

p,p'-Sulfonyldianiline-N,N'-digalactoside

Cat. No.: B12809379
CAS No.: 1329-37-9
M. Wt: 572.6 g/mol
InChI Key: WXCZDFLSCLWVSR-FHVCQGAUSA-N
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Description

Preparation Methods

The synthesis of p,p’-Sulfonyldianiline-N,N’-digalactoside typically involves the reaction of p,p’-sulfonyldianiline with galactose derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like pyridine . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

p,p’-Sulfonyldianiline-N,N’-digalactoside undergoes various chemical reactions, including:

Scientific Research Applications

p,p’-Sulfonyldianiline-N,N’-digalactoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p,p’-Sulfonyldianiline-N,N’-digalactoside involves its interaction with specific molecular targets and pathways. The sulfonyl group and galactoside moieties play a crucial role in its binding affinity and specificity towards target molecules. The compound can modulate biochemical pathways by influencing enzyme activity and receptor interactions .

Comparison with Similar Compounds

p,p’-Sulfonyldianiline-N,N’-digalactoside can be compared with other similar compounds such as:

The uniqueness of p,p’-Sulfonyldianiline-N,N’-digalactoside lies in its combined structural features, which confer specific chemical and biological properties.

Properties

CAS No.

1329-37-9

Molecular Formula

C24H32N2O12S

Molecular Weight

572.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[4-[4-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]sulfonylanilino]oxane-3,4,5-triol

InChI

InChI=1S/C24H32N2O12S/c27-9-15-17(29)19(31)21(33)23(37-15)25-11-1-5-13(6-2-11)39(35,36)14-7-3-12(4-8-14)26-24-22(34)20(32)18(30)16(10-28)38-24/h1-8,15-34H,9-10H2/t15-,16-,17+,18+,19+,20+,21-,22-,23?,24?/m1/s1

InChI Key

WXCZDFLSCLWVSR-FHVCQGAUSA-N

Isomeric SMILES

C1=CC(=CC=C1NC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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